Di(1H-indol-3-yl)methanone

T-type calcium channel CaV3.1 Patch-clamp electrophysiology

Di(1H-indol-3-yl)methanone (also referred to as 3,3′-diindolylmethanone or DIM-one) is a synthetic bis-indole derivative in which two 1H-indol-3-yl moieties are linked by a central carbonyl bridge. It belongs to the bis(indol-3-yl)methanone class and is the oxidized analog of the naturally occurring anticancer agent 3,3′-diindolylmethane (DIM).

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
CAS No. 65610-73-3
Cat. No. B14494189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(1H-indol-3-yl)methanone
CAS65610-73-3
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H12N2O/c20-17(13-9-18-15-7-3-1-5-11(13)15)14-10-19-16-8-4-2-6-12(14)16/h1-10,18-19H
InChIKeyHYJTUULYIOBNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1H-indol-3-yl)methanone (CAS 65610-73-3) – Core Chemical Identity and Research Significance for Informed Procurement


Di(1H-indol-3-yl)methanone (also referred to as 3,3′-diindolylmethanone or DIM-one) is a synthetic bis-indole derivative in which two 1H-indol-3-yl moieties are linked by a central carbonyl bridge [1]. It belongs to the bis(indol-3-yl)methanone class and is the oxidized analog of the naturally occurring anticancer agent 3,3′-diindolylmethane (DIM). The compound has recently been identified as a selective blocker of T-type calcium channels (CaV3.x) with a distinct channel-subtype and cancer-cell-line selectivity profile that differs markedly from its parent DIM [1]. Its efficient synthesis via ZrCl4-mediated Friedel–Crafts acylation has been established, yielding the product in approximately 60% yield [2].

Why Di(1H-indol-3-yl)methanone Cannot Be Interchanged with Generic Bis-Indole Analogs – The Carbonyl Differentiation Principle


The single-atom oxidation that distinguishes Di(1H-indol-3-yl)methanone (carbonyl bridge) from its parent 3,3′-diindolylmethane (methylene bridge) produces profound pharmacological divergence that precludes generic substitution. In whole-cell patch-clamp electrophysiology, this carbonyl modification shifts the primary calcium channel target from CaV3.3 (where DIM is 4.3-fold more potent; IC50 2.09 µM vs 9.07 µM) to CaV3.1 (where DIM-one is ~5.4-fold more potent; IC50 1.53 µM vs 8.32 µM) [1]. Furthermore, the same oxidation event redirects antiproliferative activity from breast cancer cell lines (MCF-7, favored by DIM) to colon cancer cell lines (HT-29, favored by DIM-one, with ≥2-fold selectivity) [1]. Even closely related synthetic analogs such as bis(1-benzyl-1H-indol-3-yl)methanone (compound IX) exhibit a distinct CaV3.2/CaV3.3 dual-inhibition profile (IC50 3.05 µM and 6.68 µM, respectively) that does not recapitulate DIM-one's CaV3.1 preference [1]. These quantitative differences in both ion channel subtype selectivity and cancer cell line tropism mean that experimental outcomes obtained with one bis-indole cannot be extrapolated to another without independent validation.

Quantitative Differentiation Evidence for Di(1H-indol-3-yl)methanone Against Its Closest Comparators


CaV3.1 Whole-Cell Current Inhibition: ~5.4-Fold Greater Potency Versus DIM and ~31-Fold Versus Compound IX

In whole-cell patch-clamp (QPatch) electrophysiology, Di(1H-indol-3-yl)methanone (DIM-one) preferentially inhibited CaV3.1 inward Ca2+ current with an IC50 of 1.53 ± 1.06 µM (n = 3) [1]. By contrast, the parent compound DIM (3,3′-diindolylmethane) exhibited an IC50 of 8.32 ± 1.53 µM (n = 5) at CaV3.1, representing a ~5.4-fold lower potency [1]. The N-benzyl analog compound IX (bis(1-benzyl-1H-indol-3-yl)methanone) was substantially weaker at CaV3.1, with an IC50 of 47.37 ± 11.67 µM, approximately 31-fold less potent than DIM-one [1]. DIM-one also showed poor inhibition of CaV3.2 and CaV3.3 whole-cell currents (IC50 ~50 µM and >50 µM, respectively), confirming its functional selectivity for CaV3.1 in this assay format [1].

T-type calcium channel CaV3.1 Patch-clamp electrophysiology Ion channel pharmacology

CaV3.3 Window Current Blockade: 4.3-Fold Reduced Potency Versus DIM Defines a Distinct Selectivity Fingerprint

In a FLIPR cell-based assay measuring T-type calcium channel window current, Di(1H-indol-3-yl)methanone (DIM-one, compound II) inhibited CaV3.3 with an IC50 of 9.07 ± 0.69 µM (n = 3) [1]. Its parent DIM was 4.3-fold more potent in the same assay, with a CaV3.3 IC50 of 2.09 ± 0.43 µM (n = 3) [1]. DIM-one's potency at CaV3.2 window current (IC50 73.85 ± 2.48 µM) was also ~1.4-fold weaker than DIM (52.20 ± 3.80 µM) [1]. In contrast, compound IX potently blocked both CaV3.2 and CaV3.3 window currents with IC50 values of 3.05 ± 0.51 µM and 6.68 ± 0.79 µM, respectively [1]. The selectivity window for DIM at CaV3.3 was >27-fold over high-voltage-activated (HVA) CaVs and ~25-fold over CaV3.1/CaV3.2, whereas DIM-one's CaV3.3 selectivity was correspondingly attenuated by the carbonyl modification [1].

T-type calcium channel CaV3.3 Window current FLIPR assay Selectivity profiling

Antiproliferative Cancer Cell Line Selectivity: Shift from Breast Cancer (MCF-7) to Colon Cancer (HT-29) Upon Methylene Oxidation

In MTT cell viability assays following 72 h treatment, Di(1H-indol-3-yl)methanone (DIM-one) exhibited ≥2-fold greater antiproliferative effect on the HT-29 colon cancer cell line compared with its effects on the breast cancer cell lines MCF-7 and T-47D, and the lung cancer cell line A549 [1]. This represents a qualitative and quantitative shift in cancer-type selectivity compared with DIM, which showed its strongest antiproliferative activity on the MCF-7 breast cancer cell line [1]. Notably, HT-29 cells do not exhibit enhanced expression of any CaV3.x isoform, indicating that DIM-one's antiproliferative mechanism is independent of T-type calcium channel blockade—a finding that differentiates its anticancer pharmacology from its ion channel activity [1]. Among the methanone (DIM-one) series, compound IV showed an even greater preference (~3-fold), and compound V also exceeded 2-fold selectivity for HT-29 [1].

Antiproliferative activity Colon cancer HT-29 MCF-7 Cancer cell line selectivity

Efficient Single-Step Synthetic Access via ZrCl4-Mediated Friedel–Crafts Acylation with Regiochemical Fidelity

Di(1H-indol-3-yl)methanone is accessible in a single synthetic step via ZrCl4-mediated Friedel–Crafts acylation of indole using 1H-indole-3-carboxylic acid in dry dichloroethane, achieving approximately 60% isolated yield [2][1]. The ZrCl4 method is notable for its regio- and chemoselectivity: it proceeds exclusively at the C3 position of indole without requiring NH protection, thereby minimizing competing N-acylation and C2-acylation side reactions that plague traditional Friedel–Crafts approaches [2]. By contrast, naturally derived DIM relies on acid-catalyzed dimerization of indole-3-carbinol in the digestive tract or in vitro, a process that can produce oligomeric mixtures and requires chromatographic purification [1]. The ZrCl4 route provides a reproducible, scalable entry to the methanone scaffold and has been used to generate a library of nine DIM-one analogs (compounds III–XI) for systematic structure–activity relationship studies [1].

Friedel-Crafts acylation ZrCl4 catalysis Regioselective synthesis 3-Acylindole Synthetic methodology

Assay Platform-Dependent Selectivity: FLIPR Window Current vs QPatch Whole-Cell Profiles Define Experimental Context

Di(1H-indol-3-yl)methanone exhibits a pronounced divergence in its apparent calcium channel selectivity depending on the assay platform employed. In the FLIPR window current assay (cells held at depolarized potentials permitting incomplete inactivation), DIM-one inhibited CaV3.3 with an IC50 of 9.07 ± 0.69 µM [1]. In QPatch whole-cell patch-clamp assays (cells held at hyperpolarized potentials), DIM-one showed preferential inhibition of CaV3.1 with an IC50 of 1.53 ± 1.06 µM while CaV3.2 and CaV3.3 whole-cell currents were poorly inhibited (IC50 ~50 µM and >50 µM, respectively) [1]. This contrasts with DIM, which maintained moderate potency across both platforms (FLIPR CaV3.3 IC50 2.09 µM; QPatch CaV3.1 IC50 8.32 µM; QPatch CaV3.3 IC50 9.63 µM), and with compound IX, which showed strong FLIPR CaV3.2/CaV3.3 inhibition but poor QPatch CaV3.1 inhibition (IC50 47.37 µM) [1]. The FLIPR window current assay is preferentially sensitive to compounds that stabilize the inactivated state of the channel, while QPatch whole-cell recordings capture tonic block of resting channels [1].

Assay platform FLIPR QPatch Window current Whole-cell current Pharmacological methodology

Validated Application Scenarios for Di(1H-indol-3-yl)methanone Based on Quantitative Differentiation Evidence


CaV3.1-Selective Pharmacological Probe Development for T-Type Calcium Channel Research

Di(1H-indol-3-yl)methanone is the most potent CaV3.1 blocker identified in the bis-indole series, with a QPatch whole-cell IC50 of 1.53 µM—approximately 5.4-fold more potent than DIM and 31-fold more potent than compound IX [1]. Its poor inhibition of CaV3.2 and CaV3.3 whole-cell currents (IC50 ~50 µM and >50 µM, respectively) makes it suitable as a tool compound for dissecting CaV3.1-specific contributions in cellular models where multiple T-type channel subtypes are co-expressed. Researchers studying CaV3.1-dependent processes in neuronal excitability, cardiac pacemaking, or cancer cell proliferation should select this compound over DIM when CaV3.1 selectivity is the experimental priority [1].

Colon Cancer (HT-29) Antiproliferative Screening and Lead Optimization

Di(1H-indol-3-yl)methanone demonstrates ≥2-fold preferential antiproliferative activity against the HT-29 colon cancer cell line compared with breast (MCF-7, T-47D) and lung (A549) cancer lines in 72 h MTT assays [1]. This selectivity reversal—DIM preferentially targets MCF-7 breast cancer cells—positions DIM-one as the preferred bis-indole scaffold for initiating colon cancer-focused medicinal chemistry campaigns. Importantly, the antiproliferative effect is independent of CaV3.x channel status (HT-29 lacks enhanced CaV3.x expression), suggesting a distinct mechanism of action that merits further target deconvolution studies [1].

Synthetic Methodology Reference Standard for Regioselective 3-Acylindole Library Synthesis

The ZrCl4-mediated Friedel–Crafts acylation route to Di(1H-indol-3-yl)methanone proceeds with complete C3 regioselectivity in ~60% yield without requiring indole NH protection [2][1]. This method has been validated across diverse acyl chloride substrates and indole derivatives, making DIM-one a benchmark product for laboratories establishing or optimizing 3-acylindole synthetic capabilities. Procurement of DIM-one as an authentic standard supports method development, reaction monitoring (TLC/HPLC reference), and serves as a starting material for further derivatization (e.g., sulfonation, benzylation) to generate focused analog libraries for structure–activity relationship studies [1][2].

Assay Platform Cross-Validation Studies in Ion Channel Drug Discovery

Di(1H-indol-3-yl)methanone's divergent potency profile across FLIPR window current and QPatch whole-cell assays (CaV3.3 IC50 9.07 µM in FLIPR vs CaV3.1 IC50 1.53 µM in QPatch) makes it a valuable reference compound for laboratories cross-validating high-throughput screening (FLIPR) hits with orthogonal electrophysiology (QPatch/manual patch) readouts [1]. Its well-characterized platform-dependent behavior can serve as a system suitability control when transitioning between assay formats, helping to identify protocol-dependent artifacts in ion channel screening cascades [1].

Quote Request

Request a Quote for Di(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.